molecular formula C25H24ClN3O3S2 B12143854 (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12143854
M. Wt: 514.1 g/mol
InChI Key: CPWWXMOMJRCZDX-JCMHNJIXSA-N
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Description

(5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one, often referred to by its research code CHEMBL1162155 , is a potent and selective small molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is known as a 'chemosensor' for noxious environmental irritants and endogenous inflammatory mediators. Its activation is linked to pain and neurogenic inflammation, making it a high-value target for pharmacological research in areas such as pain management, respiratory diseases, and itch . This compound acts by potently blocking the channel, thereby inhibiting calcium influx and neuronal depolarization in response to TRPA1 agonists. The primary research value of this chemical tool lies in its utility for in vitro and in vivo studies aimed at elucidating the complex physiological and pathophysiological roles of the TRPA1 channel. Researchers employ it to probe mechanisms in models of inflammatory and neuropathic pain , airway hypersensitivity, and chronic cough. It is supplied for research purposes only and is an essential reagent for academic, pharmaceutical, and biotechnology laboratories focused on target validation and early-stage drug discovery for a range of sensory disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It should be handled by qualified personnel only, stored as recommended, and all safety data sheets should be consulted prior to use.

Properties

Molecular Formula

C25H24ClN3O3S2

Molecular Weight

514.1 g/mol

IUPAC Name

(5Z)-5-[[3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24ClN3O3S2/c1-3-32-21-11-10-17(14-20(21)26)23-18(16-29(27-23)19-8-5-4-6-9-19)15-22-24(30)28(25(33)34-22)12-7-13-31-2/h4-6,8-11,14-16H,3,7,12-13H2,1-2H3/b22-15-

InChI Key

CPWWXMOMJRCZDX-JCMHNJIXSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Thiourea Derivatives

The thiazolidinone core is synthesized through a [2+3] cyclocondensation reaction. A representative protocol involves:

  • Reagents : 3-Methoxypropylamine (1.0 eq), carbon disulfide (1.2 eq), chloroacetic acid (1.1 eq)

  • Conditions : Reflux in ethanol (12 h), catalytic ZnCl₂ (0.1 eq)

  • Mechanism : Nucleophilic attack of the amine on CS₂ forms a dithiocarbamate intermediate, which cyclizes with chloroacetic acid to yield the thiazolidinone ring.

Optimization Data :

ParameterValueImpact on Yield
SolventEthanol vs. DMF72% vs. 58%
CatalystZnCl₂ vs. None72% vs. 31%
Reaction Time12 h vs. 6 h72% vs. 48%

Preparation of 3-(3-Chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Pyrazole Ring Formation

The pyrazole core is constructed via cyclocondensation of hydrazines with 1,3-diketones:

  • Step 1 : Synthesis of 3-(3-chloro-4-ethoxyphenyl)-1-phenylpropane-1,3-dione

    • Reagents : Ethyl 3-chloro-4-ethoxybenzoate (1.0 eq), acetophenone (1.2 eq), NaH (2.0 eq)

    • Conditions : THF, 0°C to reflux, 8 h.

  • Step 2 : Cyclization with Hydrazine

    • Reagents : Phenylhydrazine (1.1 eq), acetic acid (catalytic)

    • Conditions : Ethanol, reflux, 6 h → 89% yield.

Formylation at C-4

The aldehyde group is introduced via Vilsmeier-Haack reaction:

  • Reagents : DMF (2.0 eq), POCl₃ (1.5 eq)

  • Conditions : 0°C → 50°C, 3 h → 83% yield.

Knoevenagel Condensation for Methylene Bridge Formation

The final step involves conjugating the thiazolidinone and pyrazole fragments:

  • Reagents : 3-(3-Methoxypropyl)-2-thioxothiazolidin-4-one (1.0 eq), pyrazole-4-carbaldehyde (1.1 eq), piperidine (0.2 eq)

  • Conditions : Ethanol, reflux, 8 h under N₂

  • Mechanism : Base-catalyzed deprotonation of the thiazolidinone’s active methylene group, followed by nucleophilic attack on the aldehyde and dehydration.

Stereochemical Control :

  • The Z-configuration is favored due to steric hindrance between the pyrazole’s phenyl group and thiazolidinone’s 3-methoxypropyl chain.

Yield Optimization :

ParameterOptimal ValueYield
CatalystPiperidine (0.2 eq)68%
SolventAnhydrous Ethanol68%
TemperatureReflux68%

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, CH=N), 7.65–7.12 (m, 9H, Ar-H), 4.52 (t, J=6.8 Hz, 2H, OCH₂CH₂CH₃), 3.89 (s, 3H, OCH₃), 3.44–3.31 (m, 4H, NCH₂ and SCH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1592 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O-C).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min).

Process Optimization and Scale-Up Challenges

Critical Impurities

  • Z/E Isomerization : Controlled by maintaining anhydrous conditions and rapid workup.

  • Pyrazole Deformylation : Minimized by avoiding prolonged heating during Vilsmeier-Haack reaction.

Green Chemistry Considerations

  • Solvent Recycling : Ethanol recovery reduces waste by 40%.

  • Catalyst Replacement : Piperidine replaced with polystyrene-supported amines in pilot-scale trials .

Chemical Reactions Analysis

Oxidation Reactions

The thioxo (C=S) group in the thiazolidin-4-one ring is susceptible to oxidation. Under controlled conditions, this group can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties and biological activity.

Key Observations:

  • Reagents: Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in aprotic solvents like dichloromethane .

  • Outcome: Conversion of thione to sulfoxide (-S=O) or sulfone (-SO₂) groups, potentially enhancing solubility or binding affinity .

Reduction Reactions

The methylidene (C=CH) moiety and aromatic nitro groups (if present) can undergo reduction:

a. Selective Hydrogenation

  • Catalyst: Palladium on carbon (Pd/C) or Raney nickel under H₂ atmosphere .

  • Outcome: Reduction of the exocyclic double bond (C=CH) to a single bond, modifying planarity and steric interactions.

b. Nitro Group Reduction

  • Reagents: SnCl₂/HCl or catalytic hydrogenation .

  • Outcome: Conversion of nitro (-NO₂) to amine (-NH₂), enabling further functionalization (e.g., amidation) .

Substitution Reactions

The chloro (-Cl) and ethoxy (-OCH₂CH₃) groups on the phenyl ring participate in nucleophilic aromatic substitution (NAS):

Site Reagents Conditions Product
Chloro substituentNaOH, amines, or thiolsReflux in ethanol/waterReplacement with -OH, -NH₂, or -SH
Ethoxy groupHI or BBr₃Anhydrous conditionsDemethylation to phenolic -OH

Cycloaddition Reactions

The methylidene group participates in [4+2] Diels-Alder reactions with dienes, forming fused heterocyclic systems:

  • Dienophiles: Electron-deficient alkenes (e.g., maleic anhydride) .

  • Conditions: Thermal activation or Lewis acid catalysis (e.g., AlCl₃).

  • Application: Synthesis of polycyclic scaffolds for drug discovery .

Hydrolysis Reactions

The thiazolidinone ring is stable under acidic conditions but undergoes hydrolysis in strongly basic media:

  • Base: Aqueous NaOH or KOH.

  • Outcome: Ring opening to form thioamide derivatives, which can be reconstituted under acidic conditions .

Comparative Reactivity Table

Reaction Type Key Functional Group Typical Conditions Impact on Structure
OxidationThione (C=S)H₂O₂, mCPBA, RTForms sulfoxide/sulfone
ReductionMethylidene (C=CH)H₂/Pd-C, 40–60°CSaturated C-CH₂
SubstitutionChloro (-Cl)NaOH, ethanol reflux-Cl replaced by nucleophiles
CycloadditionMethylidene (C=CH)Thermal/Lewis acid catalysisFused bicyclic systems

Mechanistic Insights

  • Thione Reactivity: The sulfur atom’s lone pairs facilitate electrophilic attacks, making it a hotspot for oxidation and nucleophilic substitutions .

  • Steric Effects: Bulky substituents (e.g., 3-methoxypropyl) slow reaction kinetics by hindering access to reactive sites .

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl) enhance NAS reactivity at the aryl ring .

Scientific Research Applications

Molecular Formula

The molecular formula of this compound is C25H24ClN3O2S2C_{25}H_{24}ClN_{3}O_{2}S_{2}, with a molecular weight of approximately 498.1 g/mol.

Biological Activities

Research indicates that compounds similar to (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one exhibit a range of biological activities, including:

  • Anti-inflammatory Properties : The thiazolidinone scaffold is known for its ability to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
  • Anticancer Effects : Preliminary data indicate that derivatives of this compound may possess cytotoxic effects against cancer cell lines, warranting further investigation into their mechanisms of action.

Synthesis and Characterization

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Formation of the thiazolidinone ring through cyclization reactions.
  • Introduction of the pyrazole and phenyl groups via nucleophilic substitutions or electrophilic additions.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of thiazolidinone derivatives:

StudyFindings
Demonstrated anti-inflammatory effects in vitro using human cell lines.
Reported significant antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.

Computational Studies

In addition to experimental studies, computational modeling has been employed to predict the biological activity of this compound based on its structural characteristics. Molecular docking studies have indicated favorable binding interactions with target proteins involved in inflammation and cancer pathways.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarities and Differences

The closest structural analog is “(5Z)-5-{[3-(3-chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one” (). Key differences include:

Feature Target Compound Analog ()
Phenyl Substituent 4-Ethoxy (‒OC₂H₅) 4-Methoxy (‒OCH₃)
Thiazolidinone Chain 3-Methoxypropyl (‒(CH₂)₃OCH₃) Ethyl (‒C₂H₅)
Molecular Weight ~58 g/mol higher Lower

The 3-methoxypropyl chain introduces greater hydrophilicity and flexibility than the ethyl group, which may affect binding kinetics or solubility.

Physicochemical Properties (Theoretical)

Property Target Compound Analog ()
logP (Predicted) ~3.8 ~3.2
Molecular Weight ~540 g/mol ~482 g/mol
Hydrogen Bond Acceptors 8 7

The higher molecular weight and logP of the target compound suggest trade-offs between bioavailability and target engagement.

Data Tables

Table 1: Substituent Comparison

Compound Phenyl Group Thiazolidinone Chain Molecular Weight
Target Compound 3-Chloro-4-ethoxy 3-Methoxypropyl ~540 g/mol
Analog () 3-Chloro-4-methoxy Ethyl ~482 g/mol

Table 2: Predicted Properties

Property Target Compound Analog ()
logP ~3.8 ~3.2
Topological Polar Surface Area ~120 Ų ~105 Ų

Notes

Structural Optimization : The ethoxy and 3-methoxypropyl groups in the target compound balance lipophilicity and solubility, a common strategy in drug design .

Synthetic Challenges : Introducing the 3-methoxypropyl chain may require optimized protecting-group strategies to avoid side reactions.

Biological Activity

The compound (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one is a novel thiazolidinone derivative that combines the biological properties of thiazolidinones and pyrazoles. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships.

Overview of Thiazolidinones and Pyrazoles

Thiazolidinones are a class of compounds known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The thiazolidinone scaffold is recognized for its ability to interact with various biological targets due to its structural versatility. Pyrazole derivatives also exhibit a wide range of pharmacological activities, including anti-inflammatory and analgesic effects. The combination of these two scaffolds in the compound under investigation suggests a potential for enhanced biological activity.

Anticancer Activity

Recent studies indicate that thiazolidinone derivatives possess significant anticancer properties. The compound (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one has shown promising results in inhibiting cancer cell proliferation. In vitro assays demonstrated that this compound effectively reduced the viability of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that it is particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values in the low micromolar range . This suggests potential applications in treating bacterial infections.

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this thiazolidinone derivative has shown significant anti-inflammatory effects. Studies utilizing lipopolysaccharide (LPS)-induced inflammation models indicated that the compound reduces pro-inflammatory cytokine levels (such as TNF-alpha and IL-6), suggesting a mechanism that could be beneficial in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones can be significantly influenced by their structural components. Modifications at specific positions on the thiazolidinone ring or the pyrazole moiety can enhance or diminish activity. For instance:

Position Modification Effect on Activity
2Substitution with alkyl groupsIncreased lipophilicity and potency
3Introduction of halogen atomsEnhanced antimicrobial activity
5Variation in substituents on the pyrazole ringAltered anticancer efficacy

These findings underscore the importance of optimizing chemical structures to enhance therapeutic efficacy while minimizing side effects.

Case Study 1: Anticancer Efficacy

A study conducted by Sava et al. investigated the anticancer effects of various thiazolidinone derivatives, including our compound of interest. Results showed that compounds with similar structural features exhibited IC50 values ranging from 0.5 to 10 µM against MCF-7 cells, highlighting the potential for developing potent anticancer agents based on this scaffold .

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, (5Z)-5-{[3-(3-chloro-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(3-methoxypropyl)-2-thioxo-1,3-thiazolidin-4-one showed superior activity compared to traditional antibiotics against resistant strains of bacteria. This positions it as a candidate for further development in antibiotic therapies .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
The synthesis of this thiazolidinone derivative involves cyclization reactions similar to those reported for structurally related compounds. Key steps include:

  • Cyclization of thiosemicarbazides with chloroacetic acid and sodium acetate in a DMF/acetic acid mixture under reflux, as described for analogous 4-thiazolidinones .
  • Substituted arylidene intermediates can be prepared via condensation of appropriate aldehydes/ketones with hydrazine derivatives. For example, the 3-(3-chloro-4-ethoxyphenyl)-1-phenylpyrazole moiety may be synthesized via multi-step protocols involving Suzuki-Miyaura coupling or nucleophilic substitution .
  • Purification typically involves recrystallization from DMF-ethanol mixtures to isolate the Z-isomer .

Basic: How can the compound’s structure be confirmed experimentally?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is recommended:

  • X-ray crystallography using SHELX (e.g., SHELXL for refinement) to resolve stereochemistry and confirm the Z-configuration of the methylidene group .
  • Spectroscopic analysis :
    • NMR : Key signals include the thioxo (C=S) group at ~170 ppm in 13C^{13}\text{C} NMR and aromatic protons in the pyrazole/phenyl moieties .
    • IR : Strong absorption bands at ~1650–1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C=S) .

Advanced: How can computational methods predict electronic properties and reactivity?

Methodological Answer:

  • Wavefunction analysis using Multiwfn:
    • Calculate electrostatic potential (ESP) maps to identify nucleophilic/electrophilic sites .
    • Analyze electron localization function (ELF) to assess bonding patterns .
  • Density Functional Theory (DFT) : Optimize geometry and compute frontier molecular orbitals (HOMO-LUMO) to predict reactivity toward electrophiles/nucleophiles .

Advanced: How to resolve contradictions between crystallographic and computational data?

Methodological Answer:

  • Validation steps :
    • Re-refine crystallographic data using SHELXL to check for overfitting or missed symmetry .
    • Compare experimental bond lengths/angles with DFT-optimized structures. Discrepancies >0.05 Å may indicate crystal packing effects or dynamic motion .
    • Use ORTEP-3 to visualize thermal ellipsoids and assess positional uncertainty .

Advanced: What strategies optimize reaction yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent ratio) and identify optimal conditions .
  • Flow chemistry : Continuous-flow reactors can enhance reproducibility and scalability for steps like cyclization or oxidation .
  • Chromatographic monitoring : Use HPLC to track intermediate formation and minimize side products .

Advanced: How to assess stability under varying conditions?

Methodological Answer:

  • Forced degradation studies :
    • Expose the compound to heat (40–80°C), light, and humidity, then analyze degradation products via LC-MS .
    • Monitor thioxo group stability via 13C^{13}\text{C} NMR; decomposition may yield sulfonic acid derivatives .
  • Storage recommendations :
    • Store at –20°C in amber vials under inert atmosphere to prevent oxidation .

Advanced: What advanced techniques characterize biological interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes with thiazolidinone-binding pockets) .
  • In vitro assays :
    • Measure IC50_{50} values against cancer cell lines (e.g., MTT assay) .
    • Evaluate solubility and permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) .

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